molecular formula C13H11ClN2O3 B5654277 Ethyl 4-chloro-2-(2-hydroxyphenyl)pyrimidine-5-carboxylate

Ethyl 4-chloro-2-(2-hydroxyphenyl)pyrimidine-5-carboxylate

Cat. No.: B5654277
M. Wt: 278.69 g/mol
InChI Key: GMUOXEQRMCUFFK-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(2-hydroxyphenyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-(2-hydroxyphenyl)pyrimidine-5-carboxylate typically involves the reaction of 2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The resulting intermediate undergoes cyclization and chlorination to yield the final product. The reaction conditions often include refluxing in ethanol and the use of phosphorus oxychloride as a chlorinating agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(2-hydroxyphenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The pyrimidine ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride and primary amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Pyrimidine-5-carboxylic acid derivatives.

    Reduction: Reduced pyrimidine derivatives with altered functional groups.

Scientific Research Applications

Ethyl 4-chloro-2-(2-hydroxyphenyl)pyrimidine-5-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Properties

IUPAC Name

ethyl 4-chloro-2-(2-hydroxyphenyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)9-7-15-12(16-11(9)14)8-5-3-4-6-10(8)17/h3-7,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUOXEQRMCUFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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